2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine
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Overview
Description
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine is a nitrogen-containing heterocyclic compoundThe unique structure of indolizines, which includes a fused pyridine and pyrrole ring, contributes to their chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(pyridin-4-yl)ethylamine with 2-methylpyridine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indolizine ring .
Industrial Production Methods
Industrial production of indolizines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A fused pyridine and benzene ring system with distinct chemical properties.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Uniqueness
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine is unique due to its specific substitution pattern and the presence of both pyridine and indolizine rings. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-(2-pyridin-4-ylethyl)indolizine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-12-15-4-2-3-11-18(15)16(13)6-5-14-7-9-17-10-8-14/h2-4,7-12H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXRVAYEODRGAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)CCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698576 |
Source
|
Record name | 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-96-2 |
Source
|
Record name | 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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